Purity Specification: Vendor-Reported Assay Values for CAS 904796-26-5 vs. Generic Oxobutenoic Acid Piperazine Derivatives
Commercial suppliers of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid report minimum purity specifications of 95% (CymitQuimica) to NLT 97% (MolCore, 001chemical.com) [1]. These specifications provide a procurement benchmark; however, no publicly accessible head-to-head purity comparison data are available against specific named analogs such as 4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid or 4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid. The absence of independent comparative purity data limits the strength of this differentiation dimension.
| Evidence Dimension | Vendor-reported minimum purity (assay) |
|---|---|
| Target Compound Data | ≥95% (CymitQuimica); NLT 97% (MolCore / 001chemical.com) |
| Comparator Or Baseline | Generic piperazine-4-oxobut-2-enoic acid derivatives: typically ≥95% (no named comparator with independently verified data identified in this search) |
| Quantified Difference | No statistically meaningful difference established due to absence of independent comparative assay data |
| Conditions | Vendor Certificate of Analysis; lot-specific data not publicly available for independent verification |
Why This Matters
For procurement decisions, knowledge of the vendor-specified purity range enables informed selection among suppliers, but does not by itself establish superiority over in-class analogs.
- [1] 001chemical.com / MolCore. CAS No. 904796-26-5, 4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-but-2-enoic acid. Purity: NLT 97%. View Source
